molecular formula C15H28O2 B3151701 Methyl myristelaidate CAS No. 72025-18-4

Methyl myristelaidate

Cat. No.: B3151701
CAS No.: 72025-18-4
M. Wt: 240.38 g/mol
InChI Key: RWIPSJUSVXDVPB-VOTSOKGWSA-N
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Description

Methyl myristelaidate, also known as methyl trans-9-tetradecenoate or myristelaidic acid methyl ester, is an organic compound with the molecular formula C15H28O2 and a molecular weight of 240.38 g/mol . It is an ester derived from myristelaidic acid and methanol. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl myristelaidate can be synthesized through the esterification of myristelaidic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process includes the continuous addition of myristelaidic acid and methanol, along with an acid catalyst, to the reactor. The reaction mixture is then heated to the desired temperature, and the ester product is separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl myristelaidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl myristelaidate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl myristelaidate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then interact with cellular components, influencing various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl myristelaidate is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its trans-9 double bond and specific chain length contribute to its distinct chemical behavior and applications .

Properties

IUPAC Name

methyl (E)-tetradec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIPSJUSVXDVPB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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